molecular formula C10H9NO5 B13689205 Methyl 3-(4-nitrophenyl)-2-oxopropanoate

Methyl 3-(4-nitrophenyl)-2-oxopropanoate

Cat. No.: B13689205
M. Wt: 223.18 g/mol
InChI Key: DGYPHLHSIAOURA-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)-2-oxopropanoate is a β-keto ester characterized by a methyl ester group, a 4-nitrophenyl substituent at the third carbon, and a 2-oxo (ketone) group at the second carbon of the propanoate backbone. This compound is synthesized via reactions involving hydrazine derivatives and ethyl 2-oxopropanoate, followed by cyclization steps . The electron-withdrawing nitro group enhances electrophilic reactivity, making it valuable in organic synthesis, particularly in Diels-Alder reactions and as a precursor for heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-nitrophenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the nitration of methyl 3-phenyl-2-oxopropanoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group onto the phenyl ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Methyl 3-(4-aminophenyl)-2-oxopropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-nitrophenyl)-2-oxopropanoic acid and methanol.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)-2-oxopropanoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Ring

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 3-(4-nitrophenyl)-2-oxopropanoate 4-NO₂ C₁₀H₉NO₅ 223.19 High electrophilicity; Diels-Alder reactivity -
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate 4-OCH₃, 2-CH₃ C₁₂H₁₄O₄ 222.24 Reduced reactivity due to electron-donating OCH₃; pharmaceutical intermediates
Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate 3-Cl, 2-NO₂ C₁₀H₈ClNO₅ 257.63 Enhanced steric hindrance; potential for regioselective reactions
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate 4-CH₃, 3-NO₂ C₁₁H₁₁NO₅ 237.21 Steric effects alter tautomerization; synthetic intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity and reactivity in cycloaddition reactions .
  • Electron-donating groups (e.g., OCH₃) reduce ring activation but improve solubility in polar solvents .

Variations in Ester Groups and Backbone

Compound Name Ester Group Backbone Modification Molecular Weight Impact on Reactivity/Solubility Reference
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Ethyl Pyridine ring 252.20 Lower hydrolysis rate vs. methyl esters; coordination chemistry applications
Methyl (2E)-3-(4-nitrophenyl)acrylate Methyl α,β-unsaturated ester 207.18 Conjugated double bond enhances polymerization potential

Key Observations :

  • Ethyl esters exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance .
  • α,β-unsaturated esters (e.g., acrylates) participate in conjugate additions and polymerization .

Heterocyclic and Complex Derivatives

Compound Name Structural Feature Molecular Formula Applications Reference
Methyl 3-(4-chlorophenyl)-2-(imidazolidine)-3-oxopropanoate Imidazolidine moiety C₂₁H₁₉ClN₂O₅ Potential enzyme inhibition; medicinal chemistry
Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate Pyridine ring with Cl and NO₂ C₁₀H₈ClN₂O₅ Intermediate for antimalarial agents

Key Observations :

  • Heterocyclic derivatives (e.g., imidazolidine, pyridine) expand biological activity, such as enzyme inhibition or antimicrobial effects .

Biological Activity

Methyl 3-(4-nitrophenyl)-2-oxopropanoate, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

The biological activity of this compound is largely attributed to its structural components. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the ester group can be hydrolyzed to release an active carboxylic acid, which may participate in significant biochemical pathways .

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported that the compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) against Staphylococcus aureus and Escherichia coli .

2. Anticancer Effects:
The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL. In a study involving small-cell lung cancer cells (H146), modifications of the compound led to enhanced binding affinities and increased cellular activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus>100
AntimicrobialEscherichia coli6.25
AnticancerH146 small-cell lung cancer38
AnticancerBcl-2/Bcl-xL inhibitionNot specified

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that while the compound was less effective against some strains, it significantly inhibited growth in others, particularly at concentrations around 6.25 µM for E. coli .

Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, researchers modified the structure of this compound to enhance its binding affinity to Bcl-2 proteins. The modified compounds demonstrated improved efficacy in inducing apoptosis in H146 cells, suggesting that structural modifications can lead to more potent anticancer agents .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(4-nitrophenyl)-2-oxopropanoate, and how do reaction conditions influence yield?

Basic
The synthesis typically involves a Claisen-Schmidt condensation between methyl acetoacetate and 4-nitrobenzaldehyde under acidic or basic catalysis. For example, analogous compounds like Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate are synthesized via condensation of methyl acetoacetate with substituted benzaldehydes, using catalysts like piperidine or sulfuric acid . Reaction parameters such as solvent polarity (e.g., ethanol vs. toluene), temperature (reflux conditions), and catalyst loading significantly impact yield. Yields for similar esters range from 60–85% depending on substituent electronic effects .

Q. What mechanistic insights explain the reactivity of the β-ketoester moiety in this compound?

Advanced
The β-ketoester group undergoes keto-enol tautomerism, enabling nucleophilic attacks at the α-carbon. The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating reactions like Michael additions or condensations. Computational studies (e.g., DFT) on analogous compounds reveal that nitro substituents lower the LUMO energy by ~1.5 eV compared to non-nitrated derivatives, increasing reactivity toward nucleophiles . Kinetic studies using stopped-flow spectroscopy could quantify enolate formation rates under varying pH conditions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Basic

  • NMR : 1^1H NMR shows characteristic signals: ester methyl (~3.8 ppm), β-ketoester carbonyl proton (~3.5 ppm), and aromatic protons (δ 7.5–8.3 ppm for nitroaryl). 13^{13}C NMR confirms the ketone (~200 ppm) and ester carbonyl (~170 ppm) .
  • IR : Strong absorption at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (β-keto C=O). Nitro group vibrations appear at ~1520 and ~1350 cm1^{-1} .
  • MS : Molecular ion peak at m/z 237 (C10_{10}H9_{9}NO5_5) with fragmentation patterns consistent with loss of CO2_2CH3_3 .

Q. What computational strategies predict the electronic effects of the 4-nitrophenyl group on reaction pathways?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects, which polarize the β-ketoester moiety and stabilize transition states in nucleophilic additions. Molecular docking simulations suggest nitroaryl derivatives may exhibit enhanced binding to enzymes like hydrolases due to π-π stacking and dipole interactions . Solvent effects can be modeled using COSMO-RS to optimize reaction media .

Q. How does solubility in polar vs. nonpolar solvents affect purification strategies?

Basic
this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates byproducts .

Q. How can researchers resolve contradictions in reported biological activities of nitroaryl β-ketoesters?

Advanced
Contradictions may arise from varying assay conditions (e.g., cell lines, enzyme isoforms). For example, Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate shows IC50_{50} variability (±20%) across kinase inhibition assays due to ATP concentration differences . Meta-analyses of structure-activity relationships (SAR) and standardized bioassays (e.g., uniform IC50_{50} protocols) are recommended. Comparative studies with fluorinated analogs (e.g., 4-fluoro derivatives) can isolate electronic vs. steric effects .

Q. What common chemical transformations are feasible with this compound?

Basic

  • Condensation : Forms heterocycles (e.g., pyrazoles) via reaction with hydrazines .
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, while LiAlH4_4 reduces both ketone and ester .
  • Nucleophilic substitution : The α-hydrogen participates in Knoevenagel condensations with aldehydes .

Q. What hypotheses exist about the biological targets of nitroaryl β-ketoesters?

Advanced
The nitro group may enhance binding to oxidoreductases (e.g., NADPH-dependent enzymes) or DNA topoisomerases via intercalation. Molecular dynamics simulations suggest nitroaryl derivatives inhibit tyrosinase by chelating copper ions in the active site . In vitro assays with knockout cell lines can validate target specificity .

Q. How do crystallization conditions influence polymorph formation?

Basic
Slow evaporation from ethanol yields monoclinic crystals (P21_1/c space group), while rapid cooling from acetone produces a triclinic polymorph. X-ray diffraction (XRD) confirms packing differences, with hydrogen bonding between nitro and ester groups stabilizing the lattice .

Q. How do substituent electronic effects modulate reactivity in nitrophenyl β-ketoesters?

Advanced
The nitro group’s meta-directing nature favors electrophilic substitution at the 4-position. Hammett plots (σ+^+ = +1.27 for NO2_2) correlate reaction rates in nucleophilic additions, with ρ values ~1.5 indicating a strong dependence on electronic effects . Transient absorption spectroscopy can track intermediates in photoinduced electron-transfer reactions .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 3-(4-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3

InChI Key

DGYPHLHSIAOURA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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